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molecular formula CH4F3NO3S B1286459 Ammonium trifluoromethanesulfonate CAS No. 38542-94-8

Ammonium trifluoromethanesulfonate

Cat. No. B1286459
M. Wt: 167.11 g/mol
InChI Key: BMWDUGHMODRTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08864894B2

Procedure details

4.92 g of phenyltrimethoxysilane, 72.42 g of tetraethoxysilane, 22.05 g of methyltriethoxysilane, 0.61 g of the 30% methanol solution of trimethoxysilylpropyltrimethylammonium trifluoromethanesulfonate, and 150 g of acetone were charged into a 500 mL flask to be dissolved and the resultant mixed solution was warmed while stirring the mixed solution with a magnetic stirrer to reflux. Next, 33.11 g of 0.01 M hydrochloric acid was added to the mixed solution. The mixed solution was subjected to the reaction for 240 minutes and then the resultant reaction solution was cooled down to room temperature. Then, 200 g of propylene glycol monoethyl ether was added to the reaction solution, and ethanol and methanol as reaction by-products, acetone, water, and hydrochloric acid were distilled off under reduced pressure to obtain a hydrolysis-condensation product. The polymer thus obtained corresponded to Formula (VII-30):
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
72.42 g
Type
reactant
Reaction Step One
Quantity
22.05 g
Type
reactant
Reaction Step One
Name
trimethoxysilylpropyltrimethylammonium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33.11 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1([Si](OC)(OC)OC)C=CC=CC=1.C(O[Si](OCC)(OCC)OCC)C.C[Si](OCC)(OCC)OCC.[F:38][C:39]([F:45])([F:44])[S:40]([O-:43])(=[O:42])=[O:41].CO[Si](CCC[N+:56](C)(C)C)(OC)OC.Cl.C(OCC(O)C)C>O.CC(C)=O.CO.C(O)C>[F:38][C:39]([F:45])([F:44])[S:40]([O-:43])(=[O:42])=[O:41].[NH4+:56] |f:3.4,11.12|

Inputs

Step One
Name
Quantity
4.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OC)(OC)OC
Name
Quantity
72.42 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Name
Quantity
22.05 g
Type
reactant
Smiles
C[Si](OCC)(OCC)OCC
Name
trimethoxysilylpropyltrimethylammonium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.CO[Si](OC)(OC)CCC[N+](C)(C)C
Name
Quantity
150 g
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
33.11 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C(C)OCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the mixed solution with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to be dissolved
ADDITION
Type
ADDITION
Details
the resultant mixed solution
TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The mixed solution was subjected to the reaction for 240 minutes
Duration
240 min
CUSTOM
Type
CUSTOM
Details
the resultant reaction solution
DISTILLATION
Type
DISTILLATION
Details
were distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a hydrolysis-condensation product
CUSTOM
Type
CUSTOM
Details
The polymer thus obtained

Outcomes

Product
Name
Type
Smiles
FC(S(=O)(=O)[O-])(F)F.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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